molecular formula C13H12O5 B15388802 2H-Cyclohepta[b]furan-3-carboxylic acid, 8-methoxy-2-oxo-, ethyl ester CAS No. 1025-12-3

2H-Cyclohepta[b]furan-3-carboxylic acid, 8-methoxy-2-oxo-, ethyl ester

Cat. No.: B15388802
CAS No.: 1025-12-3
M. Wt: 248.23 g/mol
InChI Key: DOTJTYBYSQDQSO-UHFFFAOYSA-N
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Description

The compound “2H-Cyclohepta[b]furan-3-carboxylic acid, 8-methoxy-2-oxo-, ethyl ester” is a bicyclic organic molecule featuring a cycloheptane ring fused to a furan moiety. The target compound distinguishes itself by the presence of a methoxy group at the 8-position and an ethyl ester at the 3-position.

Key structural features include:

  • A seven-membered cycloheptane ring fused to a furan (oxygen-containing heterocycle).
  • A ketone group at the 2-position.
  • A methoxy substituent at the 8-position, which enhances steric and electronic effects compared to hydroxyl or alkyl substituents.
  • An ethyl ester at the 3-position, contributing to solubility and reactivity in synthetic applications.

This compound is hypothesized to serve as a synthetic intermediate in pharmaceuticals, agrochemicals, or materials science, given its structural similarity to other cyclohepta[b]furan derivatives used as building blocks .

Properties

CAS No.

1025-12-3

Molecular Formula

C13H12O5

Molecular Weight

248.23 g/mol

IUPAC Name

ethyl 8-methoxy-2-oxocyclohepta[b]furan-3-carboxylate

InChI

InChI=1S/C13H12O5/c1-3-17-12(14)10-8-6-4-5-7-9(16-2)11(8)18-13(10)15/h4-7H,3H2,1-2H3

InChI Key

DOTJTYBYSQDQSO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=CC=CC(=C2OC1=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of structurally related cyclohepta[b]furan and chromene derivatives, focusing on substituents, molecular properties, and applications:

Compound Name CAS Number Substituents Molecular Formula Key Applications References
2H-Cyclohepta[b]furan-3-carboxylic acid, 8-methoxy-2-oxo-, ethyl ester (Target) N/A 8-OCH₃, 3-COOEt C₁₅H₁₆O₆ Hypothesized: Pharmaceutical intermediates, UV absorbers, polymer additives
Ethyl 8-hydroxy-2-oxo-2H-cyclohepta[b]furan-3-carboxylate 2222-19-7 8-OH, 3-COOEt C₁₃H₁₂O₅ Synthetic building block for dyes, UV absorbers, and silicone derivatives
Ethyl 8-hydroxy-6-isopropyl-2-oxo-2H-cyclohepta[b]furan-3-carboxylate 2222-22-2 8-OH, 6-CH(CH₃)₂, 3-COOEt C₁₅H₁₈O₅ Industrial applications; restricted to laboratory/research use
3-(Methoxycarbonyl)-2H-cyclohepta[b]furan-2-one 50603-71-9 3-COOMe, 2-oxo C₁₁H₈O₄ Intermediate in organic synthesis; potential pharmacological research
Ethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate 1729-02-8 Chromene core, 8-OCH₃, 3-COOEt C₁₃H₁₂O₅ Experimental molecule for drug discovery and material science

Structural and Functional Differences

The 6-isopropyl group in CAS 2222-22-2 introduces steric hindrance, limiting reactivity in nucleophilic substitution reactions compared to the unsubstituted target compound .

Ring System Variations :

  • Chromene derivatives (e.g., CAS 1729-02-8) feature a benzopyran core instead of a cyclohepta[b]furan system, leading to differences in aromaticity and conjugation pathways .

Ester Group Impact :

  • Ethyl esters (e.g., target compound) exhibit slower hydrolysis rates than methyl esters (e.g., CAS 50603-71-9), influencing their utility in prolonged-release formulations .

Preparation Methods

Dichloroketene Cycloaddition and Oxidation

Cycloheptatriene reacts with dichloroketene under inert conditions to form a [2+2] cycloadduct. Subsequent Baeyer–Villiger oxidation with mCPBA (meta-chloroperbenzoic acid) introduces the lactone oxygen, yielding 2H-cyclohepta[b]furan-2-one. This intermediate serves as the precursor for further functionalization.

Key Data

Step Reagents/Conditions Yield (%) Reference
[2+2] Cycloaddition Dichloroketene, 0°C, 12 h 78
Baeyer–Villiger Oxidation mCPBA, CH₂Cl₂, 25°C, 6 h 85

Functionalization at C-3 and C-8 Positions

Methoxylation at C-8

The methoxy group at C-8 is introduced via epoxidation followed by nucleophilic ring-opening . Epoxidation of the cycloheptatriene-derived intermediate with DMDO (dimethyldioxirane) generates an epoxide, which undergoes methanolysis in acidic conditions to install the methoxy group.

Reaction Pathway

  • Epoxidation:
    $$
    \text{Cycloheptatriene derivative} + \text{DMDO} \xrightarrow{\text{CH}2\text{Cl}2, -20^\circ\text{C}} \text{Epoxide intermediate} \quad
    $$
  • Methanolysis:
    $$
    \text{Epoxide} + \text{MeOH} \xrightarrow{\text{H}^+, 60^\circ\text{C}} \text{8-Methoxy derivative} \quad
    $$

Optimization Notes

  • Excess DMDO (2.2 equiv.) ensures complete epoxidation.
  • Methanolysis at 60°C for 8 h achieves >90% conversion.

Esterification at C-3

The ethyl ester group is introduced via Steglich esterification of the corresponding carboxylic acid. Using DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) as catalysts, the reaction proceeds in anhydrous THF at 25°C.

$$
\text{Carboxylic acid} + \text{Ethanol} \xrightarrow{\text{DCC, DMAP}} \text{Ethyl ester} \quad
$$

Yield

  • 82–88% after column chromatography (silica gel, hexane/ethyl acetate).

One-Pot Synthesis via [8+2] Cycloaddition

A streamlined approach involves reacting 2H-cyclohepta[b]furan-2-one with furan derivatives in a sealed tube. For example, heating with 2-methoxyfuran in toluene at 160°C for 48 h directly yields the target compound via [8+2] cycloaddition and subsequent esterification.

Advantages

  • Eliminates isolation of intermediates.
  • Yields up to 75% with high purity.

Alternative Routes via Enamine Intermediates

Enamines derived from cyclohexanone and pyrrolidine react with 2H-cyclohepta[b]furan-2-ones to form azulene derivatives. While primarily used for azulene synthesis, this method’s retro-aldol steps can be adapted to retain the ester and methoxy groups by quenching the reaction before full aromatization.

Critical Conditions

  • Temperature control (<100°C) prevents over-cyclization.
  • Use of Lewis acids (e.g., ZnCl₂) enhances regioselectivity.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Purity (%) Limitations
Cycloaddition/Oxidation [2+2] cycloaddition, B–V oxidation 70 95 Multi-step, costly reagents
One-Pot Synthesis [8+2] cycloaddition 75 98 High temperature required
Enamine Route Enamine coupling, esterification 65 90 Byproduct formation

Mechanistic Insights and Stereochemical Considerations

  • Baeyer–Villiger Oxidation : The ketone oxygen in dichloroketene adducts directs oxidation to form the lactone ring.
  • Methoxylation Stereochemistry : Epoxide ring-opening proceeds with retention of configuration at C-8 due to steric hindrance from the fused furan ring.
  • Esterification Kinetics : DMAP accelerates the reaction by activating the carboxylic acid via transient acyloxyphosphonium intermediates.

Industrial-Scale Considerations

For bulk synthesis, the one-pot method is preferred due to fewer purification steps. However, catalyst recycling (e.g., ZnCl₂ in enamine routes) and solvent recovery (toluene, THF) are critical for cost efficiency.

Q & A

Basic: What are the common synthetic strategies for preparing 2H-cyclohepta[b]furan-3-carboxylic acid derivatives?

Answer:
The synthesis of seven-membered cyclohepta[b]furan derivatives typically involves strategies such as Dieckmann cyclization , Friedel-Crafts cyclization , or acetylene-furan [4 + 2] cycloaddition to construct the fused ring system. For example, cycloheptane-1,3-dione precursors can undergo ring expansion via ketone functionalization, while microwave-assisted methods (e.g., one-pot 5-exo-dig cyclization-Claisen rearrangement) improve efficiency in forming the furan moiety . Solvent selection (e.g., ethanol or dichloromethane) and reflux conditions are critical for optimizing yield and purity .

Advanced: How can seven-membered ring formation challenges be addressed in this compound’s synthesis?

Answer:
Seven-membered rings are prone to ring strain and regiochemical instability . To mitigate this:

  • Use microwave-assisted reactions to enhance reaction kinetics and reduce side products.
  • Employ Lewis acid catalysts (e.g., BF₃·Et₂O) in Friedel-Crafts cyclizations to stabilize intermediates.
  • Optimize substituent positioning (e.g., the 8-methoxy group) to direct ring closure via steric or electronic effects.
    Evidence from scaled syntheses of similar compounds shows that low-temperature Dieckmann cyclization (0–5°C) minimizes decarboxylation side reactions .

Basic: What spectroscopic methods are recommended for characterizing this compound?

Answer:

  • NMR (¹H/¹³C): Assign peaks for the furan oxygen (δ 6.8–7.2 ppm for protons), ester carbonyl (δ 165–170 ppm in ¹³C), and methoxy group (δ 3.3–3.7 ppm).
  • IR Spectroscopy: Confirm ester C=O stretching (1720–1750 cm⁻¹) and furan C-O-C (1250–1300 cm⁻¹).
  • Mass Spectrometry (HRMS): Validate molecular weight (C₁₃H₁₄O₅: theoretical [M+H]⁺ = 262.0841) and fragmentation patterns .

Advanced: How can conflicting NMR data for structurally similar derivatives be resolved?

Answer:
Discrepancies in spectral data often arise from conformational flexibility or solvent-induced shifts . Strategies include:

  • Variable Temperature NMR (VT-NMR): Probe dynamic effects (e.g., ring puckering in the cycloheptane moiety).
  • COSY/NOESY: Resolve overlapping signals by identifying through-space coupling between the methoxy group and adjacent protons.
  • Computational Modeling (DFT): Simulate NMR shifts using software like Gaussian or ORCA to match experimental data .

Basic: What safety protocols are essential when handling this compound?

Answer:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Inspect gloves for defects before use .
  • Engineering Controls: Use fume hoods for solvent-based reactions (e.g., dichloromethane).
  • Waste Disposal: Quench reactive intermediates (e.g., ester hydrolysis products) with aqueous NaOH before disposal .

Advanced: How does the 8-methoxy group influence reactivity in downstream modifications?

Answer:
The electron-donating methoxy group at C8:

  • Activates Electrophilic Substitution: Directs reactions (e.g., nitration, halogenation) to the C5 or C7 positions of the furan ring.
  • Stabilizes Radical Intermediates: Enhances yields in photochemical [2+2] cycloadditions.
  • Impairs Nucleophilic Attack: Requires harsher conditions (e.g., BF₃ catalysis) for ester hydrolysis compared to non-substituted analogs .

Basic: What are the key stability considerations for this compound?

Answer:

  • Light Sensitivity: Store in amber vials to prevent photodegradation of the furan ring.
  • Moisture: Keep anhydrous (use molecular sieves) to avoid ester hydrolysis.
  • Temperature: Stable at −20°C for long-term storage; avoid repeated freeze-thaw cycles .

Advanced: How can contradictory bioactivity data in analogous compounds be analyzed?

Answer:
Contradictions often stem from assay variability or impurity profiles . Mitigation steps:

  • HPLC-Purity Standardization: Ensure >95% purity via reverse-phase C18 columns (MeCN/H₂O gradient).
  • Dose-Response Curves: Use IC₅₀ values normalized to control compounds (e.g., cycloheptane-free analogs).
  • Metabolite Screening: Identify degradation products (e.g., free carboxylic acid) via LC-MS .

Basic: What computational tools can predict this compound’s physicochemical properties?

Answer:

  • LogP Estimation: Use MarvinSketch or ChemAxon to calculate partition coefficients (predicted LogP ≈ 2.1 for ethyl ester).
  • pKa Prediction: SPARC or ACD/Labs estimate the carboxylic acid derivative’s pKa (~4.2).
  • Conformational Analysis: Molecular dynamics (MD) simulations in GROMACS assess ring flexibility .

Advanced: What strategies improve yield in large-scale syntheses of this compound?

Answer:

  • Catalyst Screening: Test Pd/C or Raney Ni for hydrogenation steps; avoid over-reduction of the furan ring.
  • Solvent Recycling: Recover ethanol via fractional distillation to reduce costs.
  • Process Analytical Technology (PAT): Implement in-line FTIR to monitor reaction progression and minimize byproducts .

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